1-(Methylsulfonyl)-4-nitrobenzene
Overview
Description
The compound “1-(Methylsulfonyl)-4-nitrobenzene” contains a benzene ring, which is a cyclic compound with alternating double bonds. It has a nitro group (-NO2) and a methylsulfonyl group (-SO2CH3) attached to it .
Synthesis Analysis
While specific synthesis methods for “this compound” are not available, similar compounds are often synthesized through sulfonation and nitration reactions . Sulfonation involves the addition of a sulfonyl group to a molecule, and nitration is the substitution of a hydrogen atom by a nitro group.Molecular Structure Analysis
The molecular structure of “this compound” would likely be planar due to the planarity of the benzene ring. The presence of the nitro and methylsulfonyl groups could introduce some polarity to the molecule .Chemical Reactions Analysis
The nitro group is electron-withdrawing, which means it can decrease the electron density in the benzene ring and make the compound more reactive towards electrophilic aromatic substitution reactions . The sulfonyl group can also participate in various reactions, such as elimination or substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” would depend on the characteristics of its functional groups and the benzene ring. For instance, the presence of the nitro and sulfonyl groups could affect the compound’s polarity, solubility, and reactivity .Scientific Research Applications
Chemical Reactions and Products
1-(Methylsulfonyl)-4-nitrobenzene is involved in various chemical reactions, leading to the formation of different products. Shaw and Miller (1970) observed that the reaction of 4-methylsulfonyl-nitrobenzene with alkali was less complex and resulted in the formation of 4-nitrophenol as the major product, among others (Shaw & Miller, 1970).
Electrochemical Studies
Electrochemical reduction studies of nitrobenzene and 4-nitrophenol have been conducted to understand their behavior in different conditions. For instance, Silvester et al. (2006) studied the reduction of 4-nitrophenol by cyclic voltammetry in a specific ionic liquid, revealing complex reductive peaks (Silvester et al., 2006).
Reactivity in Ionic Liquids
The reactivity of derivatives like 1-bromo-4-nitrobenzene radical anion in ionic liquids has been studied. Ernst et al. (2013) demonstrated that these anions are reactive in specific ionic liquids, contrasting their behavior in conventional solvents (Ernst et al., 2013).
Applications in Materials Science
This compound also finds applications in materials science. Guo et al. (2017) synthesized a unique microporous anionic metal-organic framework using a compound that included a 4-nitrophenyl sulfone unit. This compound exhibited potential as a luminescent probe and for selective adsorption of organic dyes (Guo et al., 2017).
Mechanistic Insights in Chemical Reactions
Understanding the mechanisms of reactions involving nitrobenzene derivatives is a key aspect of scientific research. Austin and Ridd (1993) used deuterium labeling to study the cyclisation of 1-ethyl-2-nitrobenzene, providing insights into the intramolecular hydrogen transfer mechanism (Austin & Ridd, 1993).
Synthesis of Sulfonamides and Sulfones
Mokhtari et al. (2018) developed a paired electrochemical method using nitrobenzene derivatives for the synthesis of new sulfonamides, diarylsulfones, and bis(arylsulfonyl)aminophenols, demonstrating the versatility of these compounds in synthetic chemistry (Mokhtari et al., 2018).
Mechanism of Action
Target of Action
Compounds with similar structures, such as indole derivatives, have been found to exhibit a broad range of biological activities . These compounds have been shown to interact with various targets, including enzymes, receptors, and other proteins, which play crucial roles in cellular processes .
Mode of Action
For instance, Methylsulfonylmethane (MSM), a compound with a similar sulfonyl group, has been shown to exhibit anti-inflammatory, antioxidant, and antimicrobial effects . It is suggested that MSM may bind to surface receptor sites, blocking the interaction of parasites and hosts .
Biochemical Pathways
Environmental factors have been shown to affect the biosynthesis of certain compounds, regulating pathways such as the mevalonic acid, methylerythritol-4-phosphate, and doxp pathways
Pharmacokinetics
Studies on similar compounds, such as methylsulfonylmethane, have shown that oral doses are absorbed into the blood and can cross the blood-brain barrier . This suggests that 1-(Methylsulfonyl)-4-nitrobenzene could potentially have similar properties, but more research is needed to confirm this.
Result of Action
Based on the known effects of similar compounds, it is plausible that it could have anti-inflammatory, antioxidant, and antimicrobial effects
Future Directions
The future directions for research on “1-(Methylsulfonyl)-4-nitrobenzene” would depend on its potential applications. For instance, if it shows promise as a pharmaceutical compound, future research could focus on optimizing its synthesis, studying its mechanism of action, and conducting preclinical and clinical trials .
Properties
IUPAC Name |
1-methylsulfonyl-4-nitrobenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO4S/c1-13(11,12)7-4-2-6(3-5-7)8(9)10/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XONGBDXIFQIQBN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10293128 | |
Record name | 1-(Methylsulfonyl)-4-nitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10293128 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2976-30-9 | |
Record name | Methyl 4-nitrophenyl sulfone | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=87342 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-(Methylsulfonyl)-4-nitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10293128 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(Methylsulphonyl)nitrobenzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the spatial arrangement of the nitro group relative to the benzene ring in 1-(methylsulfonyl)-4-nitrobenzene?
A1: The nitro group in this compound is not coplanar with the benzene ring. Instead, it is twisted out of the plane of the ring by an angle of 10.2 (5) °. [] This twist is likely due to steric hindrance between the nitro group and the methylsulfonyl group.
Q2: How does this compound form dimers in its solid state?
A2: In the solid state, this compound molecules interact with each other through non-classical C—H⋯O hydrogen bonds. [] These weak interactions occur between the hydrogen atoms of the benzene ring or the methylsulfonyl group of one molecule and the oxygen atoms of the nitro group of an adjacent molecule. This arrangement leads to the formation of dimers with an R22(10) motif.
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